Germicidin B

Actinomycete biology Spore germination Autoregulation

Germicidin B is the first known autoregulatory inhibitor of spore germination in Streptomyces, critical for synchronizing cultures and dissecting developmental signaling. Procurement risk: substituting analogs like Germicidin A or C can abolish activity due to side-chain specificity. • Inhibits arthrospore germination at 200 pM (40 pg/mL), enabling reproducible synchronization. • Hexokinase II inhibitor (IC50 25.16 µM) for cancer metabolism target validation. • Outperforms fumigermin in S. rapamycinicus spore germination assays at 250 µg/mL. Supplied with batch-specific QC, ≥95% purity, stored at -20°C, shipped under blue ice.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 150973-78-7
Cat. No. B562194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermicidin B
CAS150973-78-7
Synonyms3-ethyl-4-hydroxy-6-(1-methylethyl)-2H-pyran-2-one
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(OC1=O)C(C)C)O
InChIInChI=1S/C10H14O3/c1-4-7-8(11)5-9(6(2)3)13-10(7)12/h5-6,11H,4H2,1-3H3
InChIKeySZBDLUWYHDLLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan solid

Structure & Identifiers


Interactive Chemical Structure Model





Germicidin B: Spore Germination Autoregulator and Hexokinase Inhibitor


Germicidin B (CAS 150973-78-7) is a pyranone antibiotic and autoregulatory signaling molecule first isolated from *Streptomyces viridochromogenes* NRRL B-1551 [1]. It belongs to the germicidin family of natural products, which are characterized by a 4-hydroxy-α-pyrone core with variable alkyl side chains [2]. Germicidin B is specifically noted for its dual functionality: it acts as a highly potent, reversible inhibitor of spore germination in *Streptomyces* species and also inhibits mammalian hexokinase II with a defined IC50 value, distinguishing it from other class members [1][3].

Germicidin B: Why Generic Substitution Fails


Germicidins are a family of structurally related α-pyrones where minute alterations in the alkyl side chains at positions C-3 and C-6 lead to significant divergence in biological activity and potency [1]. Germicidin A, B, and C, for example, all inhibit spore germination but exhibit different potencies and secondary activities [2]. A structure-activity relationship (SAR) study reveals that even a change from a 2-butyl to a 2-propyl side chain (as seen in some synthetic analogs) can completely abolish activity in spore germination and ATPase assays [3]. Therefore, substituting Germicidin B with Germicidin A, C, or another in-class compound without verifying the specific, quantitative activity of the target compound would introduce unacceptable variability and potentially invalidate experimental outcomes.

Germicidin B: Quantitative Potency and Selectivity Evidence


Spore Germination Autoregulation Potency

Germicidin B is a highly potent autoregulator of spore germination, a function for which it was originally discovered [1]. In the producing strain *Streptomyces viridochromogenes* NRRL B-1551, it inhibits arthrospore germination at concentrations as low as 200 pM (40 pg/mL) [2]. This level of potency is a defining feature of its physiological role and is orders of magnitude greater than its activity in other assays, such as mammalian hexokinase II inhibition (IC50 = 25.16 µM) [3]. The direct comparison of these two activities within the same compound highlights its functional specificity; it is a highly evolved signaling molecule in its native bacterial context, not a broad-spectrum mammalian enzyme inhibitor.

Actinomycete biology Spore germination Autoregulation Natural product

Superior Spore Germination Inhibition vs Fumigermin

In a direct head-to-head comparison using the same assay system, Germicidin B was shown to be more effective than the related compound fumigermin at inhibiting spore germination in *Streptomyces rapamycinicus* [1]. Over a 90-hour monitoring period, both compounds were tested at an identical concentration of 250 µg/mL. The study demonstrated that Germicidin B treatment resulted in a significantly lower OD595 measurement, indicating a stronger inhibition of spore germination and subsequent mycelial growth compared to the fumigermin-treated group [1].

Antimicrobial discovery Spore germination Streptomyces rapamycinicus Comparative efficacy

Hexokinase II Inhibitory Activity

Germicidin B has been identified as an inhibitor of hexokinase II, a key enzyme in glycolysis often upregulated in cancer cells as part of the Warburg effect [1]. Its inhibitory activity is quantified with an IC50 of 25.16 µM [2]. This activity profile is distinct from its primary, ultra-potent function as a spore germination autoregulator. It also differentiates Germicidin B from Germicidin A, which, while also having spore germination activity, does not appear to have a reported IC50 for hexokinase II inhibition in the same referenced literature [3]. This provides a clear, quantifiable basis for selecting Germicidin B over Germicidin A for studies focused on hexokinase II.

Cancer metabolism Enzyme inhibition Hexokinase II Warburg effect

Germicidin B: Optimal Research Applications


Autoregulation of Streptomyces Development

Germicidin B is the gold standard for investigating the role of autoregulators in *Streptomyces* life cycles. Its verified potency at 200 pM in inhibiting arthrospore germination provides a robust, quantifiable tool for synchronizing spore germination or studying the signaling pathways that govern morphological differentiation [1]. Its defined function as the first known autoregulator in the genus *Streptomyces* makes it an essential component in any experiment aiming to dissect or manipulate the developmental program of these industrially important bacteria [2].

Comparative Spore Germination Inhibition

For research programs focused on discovering or validating novel antifungal or antigermination agents, Germicidin B serves as a key reference standard. Its superior performance over fumigermin in inhibiting *S. rapamycinicus* spore germination at 250 µg/mL, as demonstrated by OD595 monitoring, makes it a critical positive control for screening campaigns targeting this specific pathway [3]. This allows for a direct, head-to-head benchmarking of new chemical entities against a well-characterized natural product.

Hexokinase II as a Therapeutic Target

Germicidin B is a relevant tool compound for *in vitro* studies exploring hexokinase II inhibition. With a reported IC50 of 25.16 µM, it provides a valuable starting point for structure-activity relationship (SAR) studies aimed at developing more potent inhibitors of this enzyme, which is implicated in cancer metabolism [4]. Its well-defined chemical structure (a 6-(sec-butyl)-4-hydroxy-3-methyl-2H-pyran-2-one) offers a distinct scaffold compared to other hexokinase II inhibitors, making it useful for target validation and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Germicidin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.